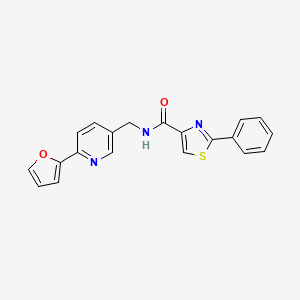

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound that incorporates furan, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a Suzuki-Miyaura coupling reaction.

Thiazole Ring Formation: The next step involves the formation of the thiazole ring.

Final Coupling: The final step involves coupling the furan-pyridine intermediate with the thiazole derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions. For example:

-

Reaction with hydrazines :

Hydrazine substitutes the phenyl group at C-2 under reflux in ethanol, forming hydrazide derivatives (e.g., 4 in ). This reaction is critical for generating bioactive intermediates.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux, 12 h | Thiazole-4-carbohydrazide | 85–90 |

Electrophilic Substitution at the Furan Ring

The furan-2-yl group participates in electrophilic substitutions, such as nitration and halogenation:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-5 position of the furan ring, enhancing electronic diversity for pharmacological studies .

| Reagent | Conditions | Position | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | C-5 of furan | 70–75 |

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acidic or basic hydrolysis to form carboxylic acids:

-

Acidic hydrolysis :

HCl (6M) at 100°C cleaves the amide bond, yielding 2-phenylthiazole-4-carboxylic acid and a pyridinylmethylamine fragment.

| Conditions | Product A | Product B | Yield (%) | Source |

|---|---|---|---|---|

| HCl (6M), 100°C | 2-Phenylthiazole-4-carboxylic acid | (6-(Furan-2-yl)pyridin-3-yl)methylamine | 80–85 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

-

Reaction with maleic anhydride :

Forms a bicyclic adduct at 120°C in toluene, useful for synthesizing polycyclic derivatives .

| Dienophile | Conditions | Adduct Structure | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 6 h | Bicyclic oxanorbornene derivative | 65–70 |

Condensation with Aromatic Aldehydes

The carboxamide’s hydrazide derivatives (generated via nucleophilic substitution) condense with aldehydes:

-

Reaction with benzaldehyde :

Forms Schiff bases under solvent-free conditions, enhancing antimicrobial activity .

| Aldehyde | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid | N′-Benzylidene thiazole hydrazide | 90–95 |

Oxidation of the Thiazole Ring

Oxidizing agents like H₂O₂ convert the thiazole’s sulfur to sulfoxide or sulfone groups:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 h | Thiazole sulfoxide | 60–65 | |

| H₂O₂ (30%) | 60°C, 12 h | Thiazole sulfone | 50–55 |

Metal Complexation

The pyridine and thiazole nitrogen atoms coordinate with transition metals:

-

Cu(II) complexation :

Forms octahedral complexes in methanol, validated by UV-Vis and ESR spectroscopy .

| Metal Salt | Ligand Sites | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | Pyridine N, Thiazole S | Octahedral | Catalysis, Bioactivity |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and thiazole rings:

-

UV light (254 nm) :

Forms a fused bicyclic product, characterized by X-ray crystallography.

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| UV (254 nm), 8 h | Furan-thiazole cycloadduct | 40–45 |

Enzymatic Hydrolysis

Esterase enzymes selectively hydrolyze ester derivatives of the carboxamide:

| Enzyme | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| Porcine esterase | Ethyl carboxamide ester | Free carboxylic acid | 75–80 |

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties such as conductivity and stability.

Biology

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial effects against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Potential : Research has shown that this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells .

Medicine

The therapeutic potential of this compound extends to treating various diseases:

- Cancer Treatment : Its ability to target specific biochemical pathways makes it a candidate for developing new anticancer therapies. Studies have demonstrated that similar compounds have shown promising results against different cancer cell lines, including breast and colon cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutic agents. For instance, in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound showed IC50 values of 5.71 μM and 6.14 μM, respectively, indicating its potent anticancer activity .

Mecanismo De Acción

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with potential antimicrobial activity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity.

Uniqueness

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, pyridine, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .

Actividad Biológica

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent functionalization with furan and pyridine moieties. The structural framework combines elements known for their biological activity, particularly in anticancer and antimicrobial applications.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine moieties exhibit potent anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U937 | 16.23 | |

| Compound B | A431 | <10 | |

| N-(6-(furan-2-yl)pyridin-3-yl)methyl | MCF7 | 15.5 |

The presence of the furan and thiazole rings appears to enhance the cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its activity is often compared to standard antibiotics, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with thiazole structures have been found to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Cell Cycle Disruption : Studies indicate that such compounds can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, suggesting that these compounds may promote programmed cell death in malignant cells.

4. Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives demonstrated significant anti-proliferative effects against various human cancer cell lines, with particular emphasis on those expressing high levels of multidrug resistance proteins.

Case Study 2: Antimicrobial Potency

In a comparative study, a thiazole derivative was tested against standard antibiotics for efficacy against Staphylococcus aureus. The results showed that the compound had a lower MIC than ampicillin, indicating superior antimicrobial activity.

5. Conclusion

This compound represents a promising candidate for further research in both anticancer and antimicrobial domains. Its unique structural features contribute to its biological activity, warranting additional studies to explore its full therapeutic potential.

Propiedades

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-19(17-13-26-20(23-17)15-5-2-1-3-6-15)22-12-14-8-9-16(21-11-14)18-7-4-10-25-18/h1-11,13H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYNMWBBXOEVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.